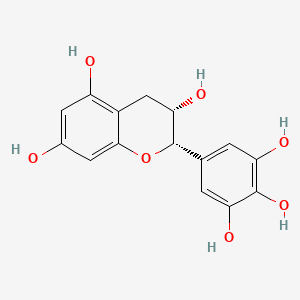

(+)-Epigallocatechin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-epigallocatechin is a flavan-3,3',4',5,5',7-hexol that has (2S,3S)-configuration. It is an enantiomer of a (-)-epigallocatechin.

This compound is a natural product found in Camellia sinensis and Quercus robur with data available.

Aplicaciones Científicas De Investigación

4-(((4-(2-Chlorophenoxy)phenyl)sulfonamido)methyl)benzoic acid is a complex organic compound with the molecular formula C20H16ClNO5S. It is characterized by a benzoic acid moiety, a sulfonamide group, and a chlorophenoxy group, giving it unique chemical properties and diverse applications in chemistry, biology, and medicine.

Scientific Research Applications

4-(((4-(2-Chlorophenoxy)phenyl)sulfonamido)methyl)benzoic acid is used in several scientific research applications:

- Chemistry It serves as a building block in synthesizing complex organic molecules.

- Biology It is investigated for its potential as an inhibitor of specific enzymes and proteins.

- Medicine It is explored for its anti-inflammatory and antiviral properties.

- Industry It is utilized in developing new materials and chemical processes.

Biological Activities

4-(((4-(2-Chlorophenoxy)phenyl)sulfonamido)methyl)benzoic acid combines a sulfonamide moiety with a chlorophenoxy group, potentially contributing to its biological activity. Compounds with sulfonamide groups exhibit antimicrobial properties, interfering with bacterial growth by disrupting folate synthesis, similar to traditional sulfa drugs. Related compounds have shown anti-inflammatory properties, possibly enhanced by the chlorophenoxy group modulating inflammatory pathways. The compound may also have cytotoxic effects on certain cancer cell lines, potentially inducing apoptosis or cell cycle arrest by modulating key signaling pathways involved in cancer progression.

Case Studies and Research Findings

- In Vitro Studies Derivatives of sulfonamide compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines like HeLa and MCF-7 in in vitro assays, often using MTT assays to assess cell viability post-treatment.

- Animal Models In vivo studies using murine models suggest that similar compounds can reduce tumor growth when administered at specific dosages, indicating potential as an anticancer therapeutic.

- Mechanistic Insights Computational docking studies predict the binding affinity of the compound to various biological targets, including PTP1B (protein tyrosine phosphatase 1B), which is implicated in insulin signaling and cancer metabolism, suggesting potential for modulating metabolic pathways related to insulin resistance.

| Activity | Description |

|---|---|

| Antimicrobial | Sulfonamide moiety may inhibit bacterial growth by interfering with folate synthesis. |

| Anti-inflammatory | Chlorophenoxy group may enhance anti-inflammatory activity by modulating inflammatory pathways; compounds inhibiting cyclooxygenase enzymes (COX-1 and COX-2) reduce inflammation and pain. |

| Cytotoxicity | Preliminary studies suggest cytotoxic effects on certain cancer cell lines; mechanism may involve induction of apoptosis or cell cycle arrest through modulation of key signaling pathways involved in cancer progression. |

| Enzyme Inhibition | Sulfonamide group inhibits certain enzymes by mimicking the substrate or binding to the active site. |

| Binding Affinity | Chlorophenoxy group interacts with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity. |

Propiedades

Número CAS |

13425-13-3; 970-74-1 |

|---|---|

Fórmula molecular |

C15H14O7 |

Peso molecular |

306.27 |

Nombre IUPAC |

(2S,3S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15-/m0/s1 |

Clave InChI |

XMOCLSLCDHWDHP-WFASDCNBSA-N |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.